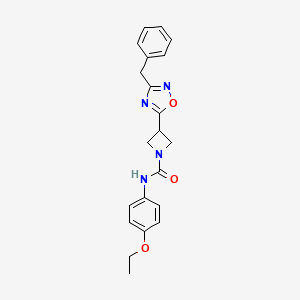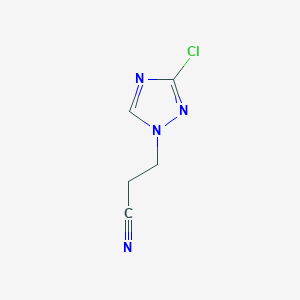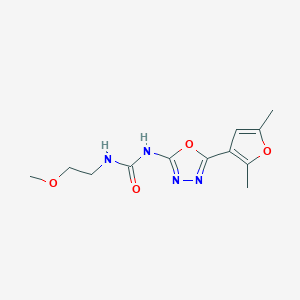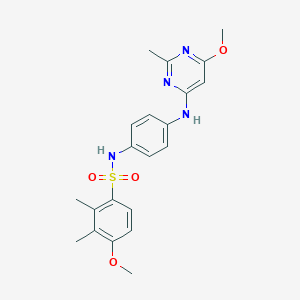
ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16Cl2F2N2O3S and its molecular weight is 473.32. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Evolution of Selective CRTh2 Receptor Antagonist Chemotypes
Research into novel chemotypes for CRTh2 receptor antagonists led to the development of substituted 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, highlighting the compound's relevance in hit-to-lead evolution for therapeutic applications. The study discussed SAR development and pharmacokinetic properties, underscoring the compound's potential in medical research (Pothier et al., 2012).
Synthesis of Novel Imidazo[1,2-a]pyrimidine Compounds
The synthesis of novel imidazo[1,2-a]pyrimidine compounds from ethyl acetate and methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate, using a catalytic process, demonstrates the compound's versatility in creating new chemical structures. This research contributes to expanding the library of imidazole derivatives for various scientific applications (Liu, 2013).
Antibacterial Activity of Imidazole Derivatives
A study on the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole explored their antibacterial activity, showcasing the compound's application in developing antimicrobial agents. This research emphasized the significance of structural modification in imidazole derivatives to enhance their biological activity (Al-badrany et al., 2019).
Structural Analysis of Azilsartan Methyl Ester
The crystal structure analysis of azilsartan methyl ester, related to ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, provided insights into the molecular conformation and intermolecular interactions. This research aids in understanding the structural basis of the compound's activity and its potential applications in drug design (Li et al., 2015).
Synthesis and Antimicrobial Evaluation of Ethyl Benzodioxophosphol-oxothiazolidin-Thiophene-2-carboxylates
The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for antimicrobial activity highlight the potential of ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate derivatives in developing new antimicrobial agents. This research underscores the importance of such compounds in addressing the need for novel antimicrobials (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F2N2O3S/c1-2-28-18(27)11-30-20-25-10-17(12-3-8-15(21)16(22)9-12)26(20)13-4-6-14(7-5-13)29-19(23)24/h3-10,19H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMSERNWQNQIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)



![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2513078.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)

![4-butyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2513086.png)
![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)